CB1 antagonist 2

描述

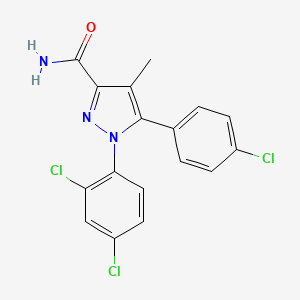

Structure

3D Structure

属性

IUPAC Name |

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl3N3O/c1-9-15(17(21)24)22-23(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H2,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUKVPCUOHFAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027454 | |

| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614726-85-1 | |

| Record name | AM-4113 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0614726851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-4113 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBW5X7964A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Core Mechanisms of CB1 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanisms of action of Cannabinoid Receptor 1 (CB1) antagonists. The CB1 receptor, a key component of the endocannabinoid system, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its modulation has significant therapeutic potential for a range of disorders. This document provides a detailed exploration of the core mechanisms of CB1 receptor antagonism, including competitive antagonism, inverse agonism, and allosteric modulation, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

The interaction of antagonists with the CB1 receptor is not a monolithic process. It encompasses several distinct mechanisms, each with unique implications for drug development and therapeutic application.

Competitive Antagonism (Neutral Antagonism)

Competitive antagonists bind to the same site on the CB1 receptor as endogenous agonists like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), as well as exogenous agonists like Δ⁹-tetrahydrocannabinol (THC).[1][2] This binding is reversible and does not elicit a biological response on its own. Instead, it blocks the receptor, preventing agonists from binding and activating it.[1][2] Neutral antagonists are thought to reduce the adverse effects associated with inverse agonists by solely blocking the effects of endocannabinoid tone without affecting the receptor's basal activity.[3]

Inverse Agonism

Many compounds classified as CB1 antagonists, such as rimonabant, also exhibit inverse agonism.[3][4][5] CB1 receptors possess a degree of constitutive activity, meaning they can signal even in the absence of an agonist. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling.[4][6] This action is in contrast to neutral antagonists, which do not affect the receptor's constitutive activity. The inverse agonist properties of some CB1 antagonists are believed to contribute to their therapeutic effects, but may also be linked to adverse psychiatric side effects.[1]

Allosteric Modulation

Allosteric modulators represent a more nuanced approach to receptor antagonism. These molecules bind to a site on the CB1 receptor that is topographically distinct from the orthosteric site where endogenous ligands bind.[7][8] This binding can induce a conformational change in the receptor that alters the binding affinity and/or efficacy of orthosteric ligands.[8]

-

Negative Allosteric Modulators (NAMs): NAMs decrease the affinity and/or efficacy of orthosteric agonists.[9] This can lead to a reduction in the maximal effect of the agonist. Allosteric modulation offers the potential for greater receptor subtype selectivity and a more subtle "tuning" of receptor activity compared to direct antagonism, which may help in avoiding the side effects associated with orthosteric antagonists.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for representative CB1 receptor antagonists, providing a comparative overview of their binding affinities and functional potencies.

Table 1: Binding Affinities (Ki) of CB1 Receptor Antagonists

| Compound | Receptor | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| Rimonabant | Human CB1 | 1.8 - 18 | [3H]CP55940 | HEK cells | [12] |

| Rimonabant | Rat CB1 | 1.0 | [3H]SR141716A | Brain membranes | [1] |

| AM4113 | Human CB1 | 0.80 ± 0.44 | [3H]CP55940 | HEK-293 cells | [12] |

| PIMSR | Human CB1 | 17 - 57 | [3H]CP55940 | HEK cells | [12] |

| AM6527 | Rat CB1 | 4.88 | Not Specified | Not Specified | [12] |

| Compound 22 | Human CB1 | 8 | [3H]SR141716A | CHO-K1 cells | [11] |

Table 2: Functional Potencies (IC50/EC50) of CB1 Receptor Antagonists

| Compound | Assay Type | Parameter | Value | Agonist | Cell Line | Reference |

| MRI-1891 | GTPγS Binding | IC50 | 6 nM | CP-55,940 | hCB1R-CHO-K1 | |

| MRI-1891 | β-arrestin-2 Recruitment | IC50 | 21 pM | CP-55,940 | hCB1R-CHO-K1 | |

| Rimonabant | GTPγS Binding | IC50 | Not Specified | CP-55,940 | hCB1R-CHO-K1 | |

| Rimonabant | β-arrestin-2 Recruitment | IC50 | Not Specified | CP-55,940 | hCB1R-CHO-K1 | |

| trans-Δ10-THC | Radioligand Replacement | IC50 | 29.1 nM | CP55,490 | Not Specified | [5] |

| cis-Δ10-THC | Radioligand Replacement | IC50 | 294.2 nM | CP55,490 | Not Specified | [5] |

| ORG27569 | cAMP Accumulation | pEC50 | 5.49 ± 0.08 | WIN55,212-2 | HEK 3HA-hCB1 | [13] |

| PSNCBAM-1 | cAMP Accumulation | pEC50 | 5.98 ± 0.11 | WIN55,212-2 | HEK 3HA-hCB1 | [13] |

Signaling Pathways

The CB1 receptor primarily couples to inhibitory G proteins of the Gi/o family.[14] Antagonism of the CB1 receptor blocks the downstream signaling cascades initiated by agonist binding. The following diagrams illustrate these pathways.

Caption: Basal state of the CB1 receptor signaling pathway.

References

- 1. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Research Portal [ourarchive.otago.ac.nz]

- 4. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 9. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Towards rational design of cannabinoid receptor 1 (CB1) antagonists for peripheral selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of the Cannabinoid Receptor 1 (CB1) Antagonist 2 (AM4113)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the cannabinoid receptor 1 (CB1) antagonist 2, also known as AM4113. This document details a plausible synthetic route, experimental protocols for its characterization, and summarizes its key pharmacological data.

Introduction

CB1 antagonist 2, or AM4113, is a potent and selective antagonist of the cannabinoid receptor 1 (CB1). It belongs to the 1,5-diarylpyrazole-3-carboxamide class of compounds, which includes the well-known first-in-class CB1 antagonist, rimonabant (SR141716A). Unlike rimonabant, which exhibits inverse agonist properties, AM4113 is characterized as a neutral antagonist. This distinction is significant, as neutral antagonists may offer a different and potentially more favorable side-effect profile by blocking agonist activity without affecting the constitutive activity of the receptor. This guide serves as a technical resource for researchers engaged in the study of the endocannabinoid system and the development of novel CB1 receptor modulators.

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound (AM4113) is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound (AM4113)

| Property | Value |

| Chemical Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide |

| Synonyms | AM4113, this compound |

| Molecular Formula | C₁₇H₁₂Cl₃N₃O |

| Molecular Weight | 380.66 g/mol |

| CAS Number | 614726-85-1 |

Table 2: In Vitro Pharmacological Data for this compound (AM4113)

| Parameter | Value | Species/System |

| CB1 Receptor Binding Affinity (Ki) | 0.897 ± 0.44 nM | Rat Brain |

| CB2 Receptor Binding Affinity (Ki) | 92 ± 6.9 nM | Human (HEK293 cells) |

| CB1/CB2 Selectivity | ~100-fold | |

| Functional Activity | Neutral Antagonist | CB1-transfected HEK cells |

| IC50 (in vivo) | 25.5 nM |

Synthesis of this compound (AM4113)

While the exact, step-by-step synthesis of AM4113 by its originators at the Center for Drug Discovery, Northeastern University, is not publicly detailed, a plausible synthetic route can be devised based on its 1,5-diarylpyrazole-3-carboxamide structure and established synthetic methodologies for this class of compounds. The synthesis can be logically divided into two main stages: the formation of the core pyrazole carboxylic acid and the subsequent amidation.

Proposed Synthetic Pathway

The proposed synthesis involves the construction of the substituted pyrazole ring followed by the formation of the carboxamide.

Caption: Proposed two-stage synthesis of this compound (AM4113).

Experimental Protocols

-

Claisen Condensation: To a solution of sodium ethoxide in ethanol, add 1-(4-chlorophenyl)-2-propanone and diethyl oxalate. The mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC). The resulting intermediate diketone is then isolated.

-

Cyclocondensation: The intermediate diketone is dissolved in a suitable solvent, such as acetic acid or ethanol. 2,4-Dichlorophenylhydrazine is added, and the mixture is heated to reflux. Upon completion, the reaction is cooled, and the crude pyrazole ester is collected by filtration.

-

Hydrolysis: The crude ethyl pyrazole-3-carboxylate is suspended in a mixture of ethanol and aqueous sodium hydroxide. The mixture is heated to reflux until the hydrolysis is complete. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the pyrazole-3-carboxylic acid, which is then filtered, washed with water, and dried.

-

Activation of the Carboxylic Acid: The pyrazole-3-carboxylic acid is converted to its more reactive acid chloride derivative. This can be achieved by reacting it with thionyl chloride or oxalyl chloride, often in an inert solvent with a catalytic amount of DMF. The excess reagent and solvent are removed under reduced pressure.

-

Amidation: The crude pyrazole-3-carbonyl chloride is dissolved in an anhydrous, aprotic solvent (e.g., THF or DCM). The solution is cooled in an ice bath, and a solution of ammonia in a suitable solvent (or aqueous ammonia) is added dropwise. The reaction is stirred until completion. The product is then isolated by extraction and purified by crystallization or column chromatography.

Characterization of this compound (AM4113)

A comprehensive characterization of AM4113 is essential to confirm its identity, purity, and pharmacological profile.

Analytical Characterization

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of AM4113.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Pharmacological Characterization

This protocol is used to determine the binding affinity (Ki) of AM4113 for CB1 and CB2 receptors.

Caption: Workflow for radioligand binding assay.

Protocol:

-

Membrane Preparation: Prepare membrane homogenates from a source rich in the target receptor (e.g., rat brain for CB1, or cells expressing recombinant human CB2).

-

Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940) and a range of concentrations of the test compound (AM4113).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Wash the filters and measure the trapped radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

This assay determines whether AM4113 acts as an inverse agonist or a neutral antagonist.

Caption: Workflow for cAMP functional assay.

Protocol:

-

Cell Culture: Culture cells stably expressing the CB1 receptor (e.g., HEK293-CB1).

-

Treatment: Treat the cells with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) in the presence of varying concentrations of AM4113. A known inverse agonist (e.g., AM251) should be used as a positive control.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., ELISA).

-

Data Analysis: A neutral antagonist will not alter forskolin-stimulated cAMP levels, whereas an inverse agonist will cause a further increase in cAMP levels. AM4113 has been shown to not alter cAMP levels, confirming its neutral antagonist profile.[1]

In vivo studies are crucial to understand the physiological effects of AM4113.

Protocol for Assessing Effects on Food Intake:

-

Animal Acclimation: Acclimate rats to the experimental conditions and diet.

-

Drug Administration: Administer AM4113 or vehicle to different groups of animals.

-

Food Intake Measurement: Measure the amount of food consumed over a specified period.

-

Data Analysis: Compare the food intake between the AM4113-treated and vehicle-treated groups. Studies have shown that AM4113 significantly suppresses food intake.[1]

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the point of intervention for an antagonist like AM4113.

Caption: CB1 receptor signaling and antagonism by AM4113.

Conclusion

This compound (AM4113) is a valuable research tool for investigating the endocannabinoid system. Its characterization as a potent and selective neutral CB1 antagonist distinguishes it from many other widely studied CB1 ligands. This guide provides a foundational understanding of its synthesis and a detailed framework for its characterization, which should aid researchers in its application for preclinical studies and further drug development efforts.

References

Pharmacological Profile of a Novel CB1 Antagonist: UVI3502

This technical guide provides a detailed overview of the pharmacological properties of the novel cannabinoid 1 (CB1) receptor antagonist, UVI3502. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its binding characteristics, functional activity, and the methodologies used for its characterization.

Introduction

The endocannabinoid system, and specifically the CB1 receptor, is a significant target for therapeutic intervention in a variety of disorders. The development of novel CB1 receptor antagonists is a key area of research, aimed at overcoming the limitations of earlier compounds. UVI3502 has emerged as a novel antagonist with a distinct pharmacological profile. This document outlines its key characteristics based on preclinical research.

Binding Affinity and Selectivity

UVI3502 has been characterized for its binding affinity at cannabinoid receptors. Radioligand binding assays were employed to determine its inhibitory potency (IC50) at both CB1 and CB2 receptors.

Table 1: Binding Affinity of UVI3502 at Cannabinoid Receptors

| Receptor | Radioligand | Tissue/System | IC50 |

| CB1 | [³H]CP55,940 | Rat Cortex | High Affinity Site: 0.026 ± 0.43 nM[1][2] |

| Low Affinity Site: 772 ± 49.40 nM[1][2] | |||

| CB1 Overexpressing Membranes | 4641 ± 1595 nM[2] | ||

| CB2 | [³H]CP55,940 | CB2 Overexpressing Membranes | 16200 ± 130.67 nM[2] |

| Rat Spleen Membranes | 10230 ± 17.83 nM[2] |

The data indicates that UVI3502 displays a complex binding profile at the CB1 receptor in native tissue, with evidence for two distinct binding sites. In membranes overexpressing the human CB1 receptor, it demonstrates moderate affinity. Importantly, UVI3502 shows significantly lower affinity for the CB2 receptor, suggesting a degree of selectivity for CB1 over CB2.[1][2]

Functional Activity

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. For UVI3502, its functional activity at the CB1 receptor was assessed using a [³⁵S]GTPγS binding assay.

3.1. In Vitro Antagonism

In functional [³⁵S]GTPγS assays, UVI3502 was shown to behave as an antagonist of the CB1 receptor. It effectively blocked the stimulation of [³⁵S]GTPγS binding evoked by the potent cannabinoid receptor agonist CP55,940.[1] Some evidence also suggests it may have inverse agonist properties by decreasing basal [³⁵S]GTPγS binding.[3]

Table 2: Functional Activity of UVI3502

| Assay | Receptor | Effect | Observation |

| [³⁵S]GTPγS Binding | CB1 | Antagonist | Blocks CP55,940-evoked stimulation[1] |

| Inverse Agonist (potential) | Decreases basal [³⁵S]GTPγS binding[3] |

Experimental Protocols

The characterization of UVI3502 involved standard and well-validated pharmacological assays.

4.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity of UVI3502 for CB1 and CB2 receptors.

-

Method: Competitive binding assays were performed using membranes from tissues or cells expressing the target receptor (e.g., rat cortex, CB1/CB2 overexpressing cells). A constant concentration of a radiolabeled cannabinoid agonist, [³H]CP55,940, was incubated with the membranes in the presence of increasing concentrations of the unlabeled test compound (UVI3502).

-

Data Analysis: The amount of radioligand bound was measured, and the concentration of UVI3502 that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.

4.2. [³⁵S]GTPγS Functional Assay

-

Objective: To determine the functional activity of UVI3502 at the CB1 receptor.

-

Method: This assay measures the activation of G-proteins coupled to the receptor. Membranes containing the CB1 receptor were incubated with the non-hydrolyzable GTP analog, [³⁵S]GTPγS. In the presence of an agonist, the receptor activates G-proteins, leading to the binding of [³⁵S]GTPγS. To assess antagonist activity, the assay was performed in the presence of a fixed concentration of an agonist (CP55,940) and varying concentrations of UVI3502.

-

Data Analysis: The amount of bound [³⁵S]GTPγS was quantified to determine the ability of UVI3502 to inhibit agonist-stimulated G-protein activation.

Visualizations

5.1. CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein-coupled signaling pathway of the CB1 receptor and the inhibitory action of an antagonist like UVI3502.

Caption: CB1 receptor signaling and antagonist inhibition.

5.2. Experimental Workflow for Antagonist Characterization

The logical flow for identifying and characterizing a novel CB1 antagonist is depicted below.

Caption: Workflow for novel CB1 antagonist characterization.

Conclusion

UVI3502 is a novel CB1 receptor antagonist with a distinct binding profile and demonstrated antagonist activity in functional assays.[1][2] Its selectivity for the CB1 receptor over the CB2 receptor makes it a valuable tool for studying the endocannabinoid system and a potential candidate for further therapeutic development. The detailed experimental protocols provided herein offer a basis for the continued investigation of UVI3502 and other novel CB1 receptor modulators. Further in vivo studies are necessary to fully elucidate its pharmacokinetic properties and therapeutic potential.

References

A Technical Guide to the Structure-Activity Relationships of CB1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) for antagonists of the Cannabinoid Receptor 1 (CB1). The discovery of the endocannabinoid system and the role of the CB1 receptor in regulating appetite and energy metabolism has driven significant research into developing antagonists as potential treatments for obesity and related metabolic disorders. The prototypical antagonist, rimonabant, demonstrated clinical efficacy but was withdrawn due to centrally-mediated psychiatric side effects.[1] This has spurred the development of new generations of antagonists, including peripherally restricted agents and neutral antagonists, to improve the safety profile while retaining therapeutic benefits. This document details the key structural requirements for CB1 antagonism, summarizes quantitative binding data, and provides standardized protocols for the assays used in these critical drug discovery efforts.

Chapter 1: The CB1 Receptor and Signaling Mechanisms

The CB1 receptor is a Class A G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system but also found in peripheral tissues like adipose tissue, liver, and the gastrointestinal tract.[2] It primarily couples to inhibitory G-proteins (Gαi/o).[3][4]

Signaling Pathways: Upon activation by an agonist (like the endocannabinoid anandamide), the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The Gβγ subunits can modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[6]

Constitutive Activity and Inverse Agonism: Like many GPCRs, the CB1 receptor exhibits a significant level of constitutive (agonist-independent) activity. This means it can spontaneously adopt an active conformation and signal through G-proteins in the absence of a bound agonist. Many compounds identified as CB1 antagonists, including rimonabant, are actually inverse agonists .[2] Rather than simply blocking agonist binding, they preferentially bind to and stabilize the inactive conformation of the receptor, thereby reducing its basal signaling activity.

β-Arrestin Pathway: Following activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), CB1 receptors can also recruit β-arrestin proteins.[3][7] This interaction blocks further G-protein coupling (desensitization) and promotes receptor internalization, playing a crucial role in regulating the overall signaling response.[8]

Figure 1: Simplified CB1 receptor signaling pathways.

Chapter 2: The Diarylpyrazole Scaffold: Rimonabant and its Analogs

The first and most studied class of CB1 antagonists is the 1,5-diarylpyrazoles, with rimonabant (SR141716A) as the lead compound.[9] Extensive SAR studies on this scaffold have provided a clear understanding of the structural requirements for high-affinity binding and inverse agonist activity.

A general pharmacophore model for diarylpyrazole inverse agonists includes a central pyrazole core substituted by two aromatic moieties, a hydrogen bond acceptor, and a lipophilic group.[10] The key interaction is a hydrogen bond formed between a carbonyl group on the C-3 substituent and the Lys192 residue within the CB1 receptor's binding pocket, which stabilizes the receptor's inactive state.[2]

References

- 1. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Homology modelling of CB1 receptor and selection of potential inhibitor against Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. GPCR β-Arrestin Product Solutions [discoverx.com]

- 9. CB1 cannabinoid antagonists: structure-activity relationships and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The In Vivo Efficacy of CB1 Antagonist 2 in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system, plays a significant role in regulating appetite, energy balance, and metabolism. Its antagonism has emerged as a promising therapeutic strategy for obesity and related metabolic disorders. This technical guide provides an in-depth overview of the in vivo efficacy of a representative peripherally selective CB1 receptor antagonist, referred to here as "CB1 antagonist 2," in various rodent models. This guide synthesizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Core Efficacy Data in Rodent Models

The in vivo efficacy of this compound has been evaluated in rodent models of diet-induced obesity (DIO), a translationally relevant model for human metabolic syndrome. The primary endpoints assessed include changes in body weight, food intake, glucose metabolism, and lipid profiles.

Quantitative Efficacy Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound in rodent models.

Table 1: Effects of this compound on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle Control (High-Fat Diet) | This compound (1 mg/kg, p.o., daily) | This compound (10 mg/kg, p.o., daily) | Otenabant (10 mg/kg, p.o., daily) |

| Study Duration | 4 weeks | 4 weeks | 4 weeks | 4 weeks |

| Body Weight Gain | Significant increase | Abrogated weight gain | Abrogated weight gain | Abrogated weight gain |

| Food Consumption | Monitored | Monitored | Monitored | Monitored |

Data synthesized from studies on peripherally selective CB1 receptor antagonists in DIO mouse models.[1]

Table 2: Metabolic Effects of this compound in DIO Mice

| Parameter | Vehicle Control (High-Fat Diet) | This compound (10 mg/kg, p.o., daily) |

| Glucose Tolerance | Impaired | Improved |

| Liver Fat Accumulation | Significant accumulation | Significantly reduced |

| Insulin Sensitivity | Reduced | Improved |

These findings are consistent with the known metabolic benefits of peripheral CB1 receptor antagonism.[1][2][3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the core protocols used in the assessment of this compound efficacy in rodent models.

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese and metabolic syndrome-like phenotype in mice that closely mimics the human condition driven by a high-fat diet.

Procedure:

-

Animal Selection: Male C57BL/6J mice, 8-10 weeks of age, are commonly used due to their susceptibility to diet-induced obesity.[1][4]

-

Acclimation: Animals are acclimated for at least one week upon arrival, with ad libitum access to standard chow and water.

-

Diet Induction: Mice are randomly assigned to a control group receiving a normal diet (10% fat calories) or a high-fat diet (HFD) group (e.g., 60% fat calories).[1][4]

-

Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Duration: The HFD is typically administered for 4 to 16 weeks to establish the obese phenotype before the commencement of drug treatment.[1][5]

-

Monitoring: Body weight and food intake are monitored regularly (e.g., weekly or daily).[1]

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of the animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.

Procedure:

-

Fasting: Mice are fasted for 4-6 hours prior to the test, with continued access to water.[1]

-

Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.

-

Glucose Administration: A sterile glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

-

Blood Sampling: Blood samples are collected from the tail vein at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Measurement of Food Intake and Body Weight

Objective: To quantify the effects of the CB1 antagonist on energy intake and overall body mass.

Procedure:

-

Body Weight: Animals are weighed at regular intervals (e.g., daily or weekly) at the same time of day.

-

Food Intake:

-

Manual Measurement: Pre-weighed food is provided, and the remaining food is weighed at regular intervals (e.g., every 24 hours) to calculate consumption. Spillage should be accounted for.

-

Automated Systems: Metabolic cages equipped with automated food and water intake monitoring systems can provide more detailed and continuous data.

-

-

Data Normalization: Food intake can be normalized to the body weight of the animal.

Visualizing Pathways and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs.

References

- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 2. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucose Tolerance Test in Mice [bio-protocol.org]

- 4. criver.com [criver.com]

- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Criticality of Selectivity for CB1 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of antagonists for the cannabinoid receptor 1 (CB1) versus the cannabinoid receptor 2 (CB2). Understanding and accurately quantifying this selectivity is paramount in the development of therapeutic agents that can modulate the endocannabinoid system while minimizing off-target effects. This document details the quantitative measures of selectivity for key antagonists, outlines the rigorous experimental protocols required to determine these values, and visualizes the underlying biological and experimental frameworks.

The Endocannabinoid System: CB1 and CB2 Receptors

The endocannabinoid system is a crucial neuromodulatory system involved in a vast array of physiological processes. Its primary mediators are the G-protein coupled receptors (GPCRs), CB1 and CB2. While both are activated by endogenous cannabinoids, their distinct tissue distribution and signaling pathways lead to different physiological roles.

-

CB1 Receptors: Predominantly expressed in the central nervous system (CNS), particularly in the hippocampus, basal ganglia, cerebellum, and cortex.[1] Their activation modulates neurotransmitter release, influencing processes such as appetite, memory, pain perception, and mood.[2][3] This high density in the CNS makes the CB1 receptor a prime target for treating neurological and metabolic disorders, but it is also the source of the psychoactive effects associated with non-selective cannabinoid agonists.[2]

-

CB2 Receptors: Primarily found in the periphery, with high concentrations in immune cells and tissues.[2][4] Their activation is mainly associated with the modulation of immune responses and inflammation, making them an attractive target for treating inflammatory and autoimmune diseases without the CNS-related side effects of CB1 activation.[2]

Given these differences, the development of CB1 antagonists with high selectivity over CB2 is a critical objective to achieve therapeutic benefits, such as appetite suppression for the treatment of obesity, while avoiding unwanted immunomodulatory effects.[1][5]

Quantifying Selectivity: A Comparative Analysis

The selectivity of a CB1 antagonist is quantitatively expressed as the ratio of its binding affinity (Ki) or functional potency (IC50/EC50) for the CB2 receptor versus the CB1 receptor. A higher selectivity ratio indicates a greater preference for the CB1 receptor. The following table summarizes the binding affinities for several well-characterized CB1 antagonists.

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity Ratio (CB2 Kᵢ / CB1 Kᵢ) |

| Rimonabant (SR141716A) | 1.98[6] | >1000[4] | >505[4][6] |

| AM251 | 7.49[7] | ~2292 (calculated from selectivity)[7] | ~306[7] |

| Taranabant (MK-0364) | 0.13[8] | >10000[9] | >76,923[8][9] |

| LY320135 | 141[10] | >10000[10] | >70[10] |

Note: Kᵢ values can vary between studies depending on the experimental conditions, such as the radioligand and cell system used.

Core Signaling Pathways of CB1 and CB2 Receptors

Both CB1 and CB2 receptors are coupled to inhibitory G-proteins (Gi/o).[2] Upon activation by an agonist, a signaling cascade is initiated that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes. CB1 receptors also modulate ion channels, including inhibiting Ca2+ channels and activating K+ channels. The diagram below illustrates this canonical signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Single and multiple doses of rimonabant antagonize acute effects of smoked cannabis in male cannabis users - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AM251 | Cannabinoid receptor 1 (CB1) Antagonist | Hello Bio [hellobio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of the CB1 Antagonist Rimonabant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of Rimonabant, a selective cannabinoid-1 (CB1) receptor antagonist. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes relevant biological and experimental pathways to support further research and development in this area. Rimonabant, while withdrawn from the market due to psychiatric side effects, remains a critical reference compound for understanding the therapeutic potential and challenges associated with targeting the endocannabinoid system.[1][2]

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of Rimonabant has been characterized in both healthy non-obese and obese individuals. The data reveals a drug with rapid oral absorption and a long terminal half-life, which is notably extended in obese subjects.[3] The pharmacokinetics are generally linear for doses up to 20 mg per day.[3][4][5]

Table 1: Pharmacokinetic Parameters of Rimonabant in Healthy Non-Obese Male Subjects Following Repeated Oral Doses (Day 21)

| Dose | Cmax (ng/mL) | tmax (hr) | AUC (ng.hr/mL) | t1/2 (days) |

| 3 mg | Data not available | Data not available | Data not available | Data not available |

| 10 mg | Data not available | Data not available | Data not available | 6-9[3][4][6] |

| 20 mg | Data not available | ~2[3][4][5] | Data not available | 6-9[3][4][6] |

| 40 mg | 334.6 | Data not available | Data not available | Data not available |

| 60 mg | Data not available | Data not available | Data not available | Data not available |

Table 2: Pharmacokinetic Parameters of Rimonabant in Obese Subjects Following Repeated Oral Doses of 20 mg (Day 21)

| Parameter | Value | Reference |

| Cmax (ng/mL) | Not explicitly stated | |

| tmax (hr) | ~2 | [3][4][5] |

| t1/2 (days) | ~16 | [3][5] |

| Time to steady state (days) | ~25 | [3][5] |

Experimental Protocols

Human Pharmacokinetic Study Protocol (Illustrative)

Clinical pharmacokinetic studies for Rimonabant typically involved oral administration to healthy or obese subjects, followed by serial blood sampling to determine plasma concentrations over time.

A representative study design would be a randomized, double-blind, placebo-controlled, ascending dose study.[4] Healthy, non-obese male subjects would be assigned to different dose groups (e.g., 3, 10, 20, 40, and 60 mg) and receive the drug or placebo once daily for a specified period, such as 21 days.[4] Blood samples would be collected at pre-defined time points after the first and last doses to construct full pharmacokinetic profiles.[4] For obese subjects, an open-label study design has been used, with a fixed daily dose (e.g., 20 mg) administered for 21 days.[4]

Figure 1: A generalized workflow for a human pharmacokinetic study of an oral drug.

Bioanalytical Method: LC-MS/MS for Rimonabant Quantification in Human Plasma

A sensitive and validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of Rimonabant in biological matrices.

Sample Preparation: A common technique is liquid-liquid extraction.[7] To a small volume of plasma (e.g., 50 µL), an internal standard (such as AM-251) is added, followed by an extraction solvent like diethyl ether.[8] After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[8]

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm) is typically used.[8]

-

Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an aqueous buffer (e.g., formate buffer) and an organic solvent (e.g., acetonitrile) is employed for separation.[7][8]

-

Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

-

Run Time: A short run time of around 2.0 minutes per sample allows for high-throughput analysis.[7]

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[8]

-

Detection Mode: Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity.[7] The precursor to product ion transitions monitored are typically m/z 463 -> 363 for Rimonabant and m/z 555.1 -> 472.8 for the internal standard AM-251.[8]

Validation: The method should be validated according to regulatory guidelines, demonstrating linearity, accuracy, precision, and stability.[8] A typical linear dynamic range for Rimonabant in human plasma is 0.1-100 ng/mL, with a lower limit of quantification of 0.1 ng/mL.[7]

Figure 2: A typical experimental workflow for the bioanalysis of Rimonabant in plasma.

Signaling Pathways

Rimonabant exerts its effects by acting as an antagonist or inverse agonist at the CB1 receptor.[9] CB1 receptors are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o family of G proteins.[3]

Upon activation by endocannabinoids (like anandamide and 2-AG), the CB1 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[4] This, in turn, reduces the activity of protein kinase A (PKA).[4] CB1 receptor activation also modulates ion channels, such as inhibiting Ca2+ channels and activating K+ channels, which ultimately leads to a reduction in neurotransmitter release.[3] Furthermore, CB1 receptor signaling can influence other pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.[4]

Rimonabant, by blocking the CB1 receptor, prevents these downstream signaling events from occurring in response to endocannabinoid binding.

References

- 1. page-meeting.org [page-meeting.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Rimonabant? [synapse.patsnap.com]

A Technical Guide to the Preclinical Safety and Toxicology of the CB1 Antagonist Rimonabant

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical safety and toxicology profile of Rimonabant (SR141716A), the first selective CB1 receptor antagonist developed for the treatment of obesity.[1][2] Despite its initial promise, Rimonabant was withdrawn from the market due to severe psychiatric adverse effects.[3][4] This guide summarizes key preclinical findings, experimental methodologies, and the mechanistic basis for its toxicological profile to inform future drug development in this class.

Mechanism of Action

Rimonabant acts as a selective antagonist or inverse agonist at the cannabinoid receptor type 1 (CB1).[5][6] These receptors are predominantly located in the central nervous system (CNS) but are also found in peripheral tissues like adipose tissue, the liver, and muscles.[5] By blocking the CB1 receptor, Rimonabant inhibits the appetite-stimulating pathways normally activated by endocannabinoids such as anandamide.[5] Beyond appetite suppression, this blockade also influences lipid and glucose metabolism.[7] However, at higher concentrations, Rimonabant can directly inhibit Gαi/o-type G proteins in a receptor-independent manner, which may contribute to some of its toxicological effects.[8]

Caption: Rimonabant blocks endocannabinoid activation of the CB1 receptor.

Preclinical Toxicology Profile

The preclinical evaluation of Rimonabant involved a standard battery of toxicology studies, including single-dose, repeat-dose, genotoxicity, carcinogenicity, and reproductive toxicology assessments.[9]

Repeat-dose studies in both rodent and non-rodent species are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL).[10][11] Long-term studies in rats revealed liver steatosis and a dose-related increase in centrilobular necrosis.[12]

| Study Type | Species | Duration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| Chronic | Rat | 2 years | 0, 5, 25, 125 | Liver steatosis, centrilobular necrosis at mid and high doses. | 5 |

| Sub-chronic | Dog | 3 months | 0, 1, 10, 50 | No convulsions observed; CNS signs at high dose. | 10 |

| Chronic | Macaque | 1 year | 0, 2, 8, 32 | Sporadic convulsions observed at mid and high doses. | 2 |

Table 1: Summary of Selected Repeat-Dose Toxicity Studies for Rimonabant. Data compiled from regulatory documents and published literature.[12]

The following provides a generalized methodology based on standard guidelines (e.g., OECD TG 408) for a repeat-dose toxicity study, as would have been applied to Rimonabant.[11][13]

-

Animal Model: Wistar rats (10/sex/group).

-

Acclimatization: Minimum of 7 days.

-

Dose Administration: Daily oral gavage for 90 consecutive days. The test article is typically suspended in a vehicle (e.g., 0.5% methylcellulose). A control group receives the vehicle only.[13]

-

Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group are used. Dose selection is based on acute toxicity and dose-range-finding studies.[13]

-

In-life Observations: Daily clinical observations for signs of toxicity, weekly body weight and food consumption measurements.[14]

-

Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.[14]

-

Terminal Procedures: At the end of the 90-day period, animals are euthanized. A full gross necropsy is performed, and selected organs are weighed.

-

Histopathology: A comprehensive list of tissues from the high-dose and control groups are preserved and examined microscopically. Tissues from lower dose groups showing effects in the high-dose group are also examined.[14]

Caption: Workflow for a standard 90-day preclinical toxicology study.

Safety pharmacology studies are designed to investigate potential adverse effects on major physiological systems. For Rimonabant, the primary concerns were centered on the central nervous system.

-

CNS Effects: Preclinical studies noted increased tactile hyperesthesia in rodents and sporadic convulsions in both rodents and macaques, sometimes associated with procedural stress.[12] A specific safety pharmacology study identified proconvulsant activity.[12] Acute dosing in rats led to decreased locomotor activity and increased grooming and scratching behaviors.[15]

-

Cardiovascular & Respiratory Systems: Standard safety pharmacology evaluations did not reveal significant adverse effects on cardiovascular or respiratory function at therapeutic exposure levels.

A standard battery of genotoxicity tests (e.g., Ames test, mouse lymphoma assay, in vivo micronucleus test) was conducted.

| Assay Type | System | Result |

| Bacterial Reverse Mutation | S. typhimurium, E. coli | Negative |

| In Vitro Chromosomal Aberration | Human Lymphocytes | Negative |

| In Vivo Micronucleus | Rat Bone Marrow | Negative |

Table 2: Summary of Rimonabant Genotoxicity Studies. Rimonabant did not show evidence of mutagenic or clastogenic potential.

Carcinogenicity studies are conducted for drugs intended for long-term use.[16] Two-year bioassays were performed in rats and mice. There was no evidence of a tumorigenic potential related to Rimonabant treatment.

Reproductive toxicology studies assess the effects on fertility and embryonic-fetal development.[16]

-

Fertility and Early Embryonic Development: No adverse effects on male or female fertility were noted in rat studies.

-

Embryo-Fetal Development: Studies in rats and rabbits did not show evidence of teratogenicity at doses that were not maternally toxic.

-

Pre- and Postnatal Development: Studies in rats evaluated the effects on offspring from treated dams. No significant adverse effects on the growth, viability, or development of the offspring were observed.[16]

Toxicological Mechanisms and Clinical Correlation

The most significant toxicities that led to the withdrawal of Rimonabant were psychiatric in nature, including depression, anxiety, and suicidal ideation.[3][17] While standard preclinical toxicology studies failed to predict the severity of these effects, they did provide important clues.[15] The observed CNS signs in animal models (e.g., hyperesthesia, proconvulsant activity) were early indicators of significant central activity.[12]

The blockade of CB1 receptors, which are densely expressed in brain regions controlling mood and emotion, is the direct pharmacological mechanism underlying these adverse events.[4][5] The overactivity of the endocannabinoid system is associated with appetite and reward, and its acute blockade can disrupt the balance of neurotransmitter systems, leading to negative affective states.[3][6]

Caption: Proposed pathway from CB1 blockade to adverse psychiatric effects.

Conclusion

The preclinical safety profile of Rimonabant did not reveal direct organ toxicities that would have prevented its development, apart from dose-related liver changes in rodents.[12] The genotoxicity and carcinogenicity profiles were negative. However, the safety pharmacology and repeat-dose toxicology studies did point towards significant CNS effects.[12][15] The ultimate failure of Rimonabant in the clinic underscores a critical challenge in drug development: the difficulty of preclinical models to fully predict complex psychiatric adverse events in humans.[15] This case serves as a crucial lesson for the development of future CNS-acting drugs, emphasizing the need for more sophisticated behavioral models and a cautious interpretation of all centrally-mediated effects observed in preclinical species.

References

- 1. Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rimonabant--a selective CB1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 6. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. content.noblelifesci.com [content.noblelifesci.com]

- 11. fda.gov [fda.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Behavioral assessment of rimonabant under acute and chronic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. The European Medicines Agency recommends suspension of the marketing authorisation of Acomplia | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide on the Effects of CB1 Antagonists on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, is a G protein-coupled receptor primarily expressed in the central nervous system. Its modulation by antagonists has garnered significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the effects of CB1 antagonists on major downstream signaling pathways, including the cAMP/PKA, MAPK/ERK, PI3K/Akt, and intracellular calcium signaling cascades. We present a synthesis of current research, including quantitative data on antagonist efficacy, detailed experimental protocols for assessing pathway modulation, and visual representations of the intricate signaling networks. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the molecular mechanisms of CB1 receptor antagonism.

Introduction to the Endocannabinoid System and CB1 Receptors

The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a wide array of physiological processes. Its primary components include endocannabinoids (such as anandamide and 2-arachidonoylglycerol), the enzymes responsible for their synthesis and degradation, and the cannabinoid receptors. The two main cannabinoid receptors identified are the CB1 and CB2 receptors.

CB1 receptors are predominantly found in the central nervous system, with high densities in the hippocampus, basal ganglia, cerebellum, and cortex. Their activation by endogenous or exogenous agonists typically leads to the inhibition of neurotransmitter release. This modulation of synaptic transmission underlies the diverse physiological and behavioral effects associated with the ECS, including impacts on appetite, pain perception, memory, and mood.

The Role of CB1 Antagonists in Modulating Downstream Signaling

CB1 receptor antagonists are molecules that bind to CB1 receptors but do not provoke the intracellular response that an agonist would. Instead, they block the effects of both endogenous endocannabinoids and exogenous agonists. Some CB1 antagonists also exhibit inverse agonism, meaning they can reduce the basal or constitutive activity of the receptor in the absence of an agonist. The therapeutic potential of CB1 antagonists has been explored for conditions such as obesity, metabolic disorders, and substance abuse. However, the clinical development of some of these compounds has been hampered by adverse psychiatric side effects, highlighting the need for a deeper understanding of their complex pharmacological actions.

By blocking or reducing CB1 receptor activity, these antagonists initiate a cascade of changes in intracellular signaling pathways that are normally modulated by the receptor. This guide delves into the specific effects on four key downstream signaling cascades.

Effects on the cAMP/PKA Pathway

CB1 receptors are canonically coupled to Gi/o proteins. Activation of these G proteins leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic adenosine monophosphate (cAMP). This results in decreased intracellular cAMP levels and, consequently, reduced activity of protein kinase A (PKA).

CB1 antagonists, by blocking the action of agonists, prevent this decrease in cAMP. Inverse agonists can go a step further and actually increase basal cAMP levels by inhibiting the constitutive activity of the CB1 receptor.[1] The modulation of the cAMP/PKA pathway by CB1 antagonists can have widespread effects on gene transcription and cellular function.

Quantitative Data on CB1 Antagonist Effects on cAMP/PKA Signaling

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various CB1 antagonists on the cAMP/PKA pathway.

| Antagonist | Cell Type | Assay Type | Ki (nM) | IC50 (nM) | Emax (% Inhibition) | Reference(s) |

| Rimonabant (SR141716A) | HEK-293 cells | Forskolin-stimulated cAMP accumulation | 2 | ~48 (as inverse agonist) | N/A | [2][3] |

| AM251 | CHO-hCB1 cells | Forskolin-stimulated cAMP accumulation | 7.49 | 8 | N/A | [4] |

| AM4113 | CB1-transfected HEK-293 cells | Forskolin-stimulated cAMP accumulation | 0.80 | No effect up to 10 µM | N/A | [3] |

| Taranabant (MK-0364) | N/A | N/A | N/A | N/A | N/A | [1][5] |

Effects on the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is another important downstream target of CB1 receptor signaling. CB1 receptor activation can lead to the phosphorylation and activation of ERK1/2, a process that is often mediated by the βγ subunits of the Gi/o protein and can involve transactivation of receptor tyrosine kinases.[6] The MAPK/ERK pathway plays a critical role in regulating cell proliferation, differentiation, and survival.

CB1 antagonists can block agonist-induced ERK1/2 phosphorylation. The net effect of a CB1 antagonist on this pathway can be complex and may depend on the specific cellular context and the presence of endogenous cannabinoid tone.

Quantitative Data on CB1 Antagonist Effects on MAPK/ERK Signaling

Quantitative data on the direct effects of CB1 antagonists on ERK phosphorylation are less consistently reported in terms of IC50 values. However, studies have demonstrated their ability to inhibit agonist-induced ERK activation.

| Antagonist | Cell Type | Effect on Agonist-Induced p-ERK | Quantitative Change | Reference(s) |

| Rimonabant (SR141716A) | N18TG2 neuronal cells | Blocks WIN55,212-2-stimulated ERK activation | N/A | [6] |

| AM251 | PANC-1 cells | No effect on intrinsic EGFR kinase activity but increased p-Akt in response to EGF | ~1.6-fold increase in p-Akt | [7] |

| AM4113 | N/A | N/A | N/A | [8][9] |

Note: More specific quantitative data on the dose-dependent inhibition of ERK phosphorylation by various CB1 antagonists are needed for a comprehensive comparison.

Effects on the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and metabolism. Activation of CB1 receptors has been shown to stimulate this pathway, leading to the phosphorylation and activation of Akt.[10] This can occur through Gβγ-dependent mechanisms.

CB1 antagonists can block the agonist-induced activation of the PI3K/Akt pathway. This has implications for cellular processes such as apoptosis and glucose metabolism.

Quantitative Data on CB1 Antagonist Effects on PI3K/Akt Signaling

Similar to the MAPK/ERK pathway, detailed quantitative comparisons of CB1 antagonists on the PI3K/Akt pathway are not extensively compiled.

| Antagonist | Cell Type | Effect on Agonist-Induced p-Akt | Quantitative Change | Reference(s) |

| Rimonabant (SR141716A) | Mouse hippocampus, striatum, cerebellum | Blocks THC-induced Akt phosphorylation | N/A | [11] |

| AM251 | PANC-1 cells | Increased p-Akt in response to EGF | ~1.6-fold increase | [7] |

Note: Further research is required to provide a more complete quantitative picture of the effects of different CB1 antagonists on this pathway.

Effects on Intracellular Calcium Signaling

CB1 receptor activation can modulate intracellular calcium ([Ca2+]i) levels through various mechanisms. Primarily, via Gi/o coupling, CB1 receptor activation inhibits N- and P/Q-type voltage-gated calcium channels, leading to a decrease in calcium influx. However, in some cellular contexts, CB1 receptor activation can also lead to an increase in intracellular calcium, potentially through Gq/11 coupling and subsequent release from intracellular stores.

CB1 antagonists can reverse the effects of agonists on calcium channels, thereby restoring or even increasing calcium influx. For antagonists with inverse agonist properties, they can directly increase Ca2+ currents by reversing the tonic activity of CB1 receptors.[12]

Quantitative Data on CB1 Antagonist Effects on Intracellular Calcium

| Antagonist | Cell Type/System | Effect on [Ca2+]i | Quantitative Change | Reference(s) |

| Rimonabant (SR141716A) | Neurons with CB1 cRNA | Increases Ca2+ currents (inverse agonist effect) | EC50 of 32 nM for increasing Ca2+ currents | [12] |

| Rimonabant (SR141716A) | Mouse mesenteric arteries | 60% inhibition of Ca2+-induced relaxation at 1 µM | 60% inhibition | [13] |

| AM251 | N/A | N/A | N/A | [4][11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of CB1 antagonists on downstream signaling pathways.

cAMP/PKA Pathway Assays

Objective: To quantify the effect of a CB1 antagonist on agonist-induced changes in intracellular cAMP levels.

Method: Competitive cAMP Assay (e.g., using a commercial ELISA kit)

-

Cell Culture and Treatment:

-

Plate cells expressing CB1 receptors (e.g., HEK-293 or CHO cells) in a 96-well plate and grow to confluence.

-

Pre-treat cells with the CB1 antagonist at various concentrations for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a CB1 agonist (e.g., CP55,940) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and an adenylyl cyclase activator like forskolin to induce a measurable cAMP response.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

-

cAMP Measurement:

-

Perform the competitive ELISA according to the manufacturer's instructions. This typically involves:

-

Adding the cell lysates and a fixed amount of a cAMP-horseradish peroxidase (HRP) conjugate to wells coated with an anti-cAMP antibody.

-

Incubating to allow competition between the cAMP in the sample and the cAMP-HRP for binding to the antibody.

-

Washing the wells to remove unbound reagents.

-

Adding a substrate for HRP and measuring the resulting colorimetric or chemiluminescent signal. The signal is inversely proportional to the amount of cAMP in the sample.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.

-

MAPK/ERK Pathway Analysis (Western Blotting)

Objective: To determine the effect of a CB1 antagonist on the phosphorylation state of ERK1/2.

Method: Western Blotting for Phospho-ERK1/2

-

Cell Culture and Treatment:

-

Culture cells of interest and treat with the CB1 antagonist and/or agonist as described in the cAMP assay protocol.

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like β-actin or GAPDH.

-

Quantify the band intensities using densitometry software. The effect of the antagonist is determined by the change in the ratio of p-ERK1/2 to total ERK1/2.

-

PI3K/Akt Pathway Analysis (Western Blotting)

Objective: To assess the impact of a CB1 antagonist on the phosphorylation of Akt.

Method: Western Blotting for Phospho-Akt

The protocol is identical to the one described for MAPK/ERK pathway analysis, with the following modifications:

-

Primary Antibody: Use a primary antibody specific for phosphorylated Akt (e.g., at Ser473 or Thr308).

-

Normalization: Re-probe the membrane with an antibody against total Akt.

-

Analysis: Quantify the change in the ratio of p-Akt to total Akt.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to a CB1 antagonist.

Method: Fura-2 Ratiometric Calcium Imaging

-

Cell Preparation and Dye Loading:

-

Plate cells on glass coverslips suitable for microscopy.

-

Load the cells with the ratiometric calcium indicator dye Fura-2 AM (acetoxymethyl ester) by incubating them in a solution containing the dye for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

-

Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

-

Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm using a sensitive camera.

-

Establish a baseline fluorescence ratio (F340/F380).

-

-

Drug Application and Data Acquisition:

-

Perfuse the cells with a solution containing the CB1 antagonist.

-

Subsequently, perfuse with a solution containing a CB1 agonist to observe the antagonist's blocking effect.

-

Continuously record the fluorescence intensities at both excitation wavelengths throughout the experiment.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point. This ratio is proportional to the intracellular calcium concentration.

-

The change in the F340/F380 ratio upon drug application reflects the change in intracellular calcium levels. The effect of the antagonist is determined by its ability to prevent or reverse the agonist-induced change in this ratio.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: Overview of CB1 receptor downstream signaling pathways and the inhibitory action of a CB1 antagonist.

Figure 2: Experimental workflow for analyzing ERK phosphorylation using Western blotting.

Conclusion

CB1 receptor antagonists exert profound effects on a multitude of intracellular signaling pathways, underscoring their therapeutic potential and their complex pharmacological profiles. By modulating the cAMP/PKA, MAPK/ERK, PI3K/Akt, and intracellular calcium signaling cascades, these compounds can influence a wide range of cellular processes. A thorough understanding of these molecular mechanisms is paramount for the rational design of novel CB1 antagonists with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the intricate world of CB1 receptor signaling and to advance the development of next-generation therapeutics.

References

- 1. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CB1 receptor antagonist SR141716A increases capsaicin-evoked release of Substance P from the adult mouse spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Novel Cannabinoid CB1 Receptor Neutral Antagonist AM4113 Suppresses Food Intake and Food-Reinforced Behavior but Does not Induce Signs of Nausea in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cannabinoid receptor inverse agonist AM251 regulates the expression of the EGF receptor and its ligands via destabilization of oestrogen-related receptor α protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CB1 receptor antagonist AM4113 reverts the effects of cannabidiol on cue and stress-induced reinstatement of cocaine-seeking behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CB1 cannabinoid receptor drives oocyte maturation and embryo development via PI3K/Akt and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AM251 | Cannabinoid receptor 1 (CB1) Antagonist | Hello Bio [hellobio.com]

- 12. SR 141716A acts as an inverse agonist to increase neuronal voltage-dependent Ca2+ currents by reversal of tonic CB1 cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CB1 Receptor Antagonist SR141716A Inhibits Ca2+-Induced Relaxation in CB1 Receptor–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of CB1 Antagonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of Cannabinoid Receptor 1 (CB1) antagonists. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the molecular interactions and signaling sequelae of this important class of pharmacological agents.

Introduction to CB1 Receptor Antagonists

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system, which plays a crucial role in regulating a multitude of physiological processes, including appetite, pain sensation, mood, and memory. CB1 receptors are predominantly expressed in the central nervous system but are also found in various peripheral tissues. CB1 receptor antagonists are molecules that bind to the CB1 receptor and block the effects of endogenous cannabinoids (endocannabinoids) or exogenous cannabinoid agonists. Many compounds in this class also exhibit inverse agonist activity, meaning they can inhibit the basal, ligand-independent activity of the receptor. This dual mechanism of action has significant implications for their therapeutic potential and side-effect profiles.

Prominent examples of CB1 antagonists that have been extensively studied include rimonabant, AM251, and taranabant. These compounds have been investigated for various therapeutic applications, most notably for the treatment of obesity and related metabolic disorders. However, their development has been hampered by centrally-mediated adverse effects, highlighting the critical need for a thorough understanding of their cellular targets and signaling pathways.

Primary Cellular Target: The Cannabinoid Receptor 1 (CB1)

The primary cellular target of CB1 antagonists is the CB1 receptor itself. The interaction of these antagonists with the CB1 receptor is characterized by high binding affinity, which is quantified by the inhibition constant (Ki). A lower Ki value indicates a stronger binding affinity.

Quantitative Data: Binding Affinities of CB1 Antagonists

The following table summarizes the binding affinities (Ki values) of several key CB1 antagonists for the human CB1 receptor. This data is derived from competitive radioligand binding assays, a standard method for quantifying ligand-receptor interactions.

| Compound | Ki (nM) for human CB1 Receptor | Reference |

| Rimonabant (SR141716A) | 1.98 - 11.8 | [1][2] |

| AM251 | 7.49 | [1] |

| Taranabant (MK-0364) | ~0.82 (GTPγS binding) | [3] |

On-Target Signaling Pathways

CB1 receptors are primarily coupled to inhibitory G-proteins of the Gi/o family. Antagonism or inverse agonism at the CB1 receptor modulates several downstream signaling cascades.

G-Protein Coupling and Downstream Effectors

Upon activation by an agonist, the CB1 receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to the dissociation of the Gαi/o and Gβγ subunits. These subunits then modulate the activity of various effector proteins. CB1 antagonists block this process, while inverse agonists can actively reduce the basal level of G-protein activation.

Adenylyl Cyclase Inhibition

One of the primary downstream effects of CB1 receptor activation is the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This leads to a decrease in intracellular cAMP levels. CB1 antagonists block this agonist-induced inhibition. As inverse agonists, compounds like rimonabant can increase forskolin-stimulated cAMP accumulation, indicating a reduction in the receptor's basal inhibitory tone on adenylyl cyclase.[4][5]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The CB1 receptor can also modulate the activity of the mitogen-activated protein kinase (MAPK) cascade, including pathways involving extracellular signal-regulated kinase (ERK). CB1 receptor activation can lead to the activation of ERK. Antagonists can block this effect. For instance, AM251 has been shown to influence ERK1/2 activity.[6]

Ion Channel Modulation

CB1 receptor activation is known to modulate the activity of several types of ion channels, primarily through the action of the Gβγ subunits. This includes the inhibition of N- and P/Q-type voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. By blocking CB1 receptor activation, antagonists prevent these modulatory effects on ion channel function, thereby influencing neuronal excitability and neurotransmitter release.

Signaling Pathway Diagram

Caption: Canonical CB1 receptor signaling pathway and points of antagonist action.

Off-Target Cellular Interactions